Ipragliflozin L-proline is derived from ipragliflozin, which is synthesized through various chemical methods involving specific organic compounds. The compound belongs to the class of gliflozins, which are characterized by their mechanism of action that targets the sodium-glucose cotransporter proteins in the renal system .
The synthesis of ipragliflozin L-proline has been documented through several methodologies, with a notable method developed by Ma Shuai et al. This method involves a stereoselective approach starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. The synthesis proceeds without the use of catalysts via an iodine-lithium-zinc exchange reaction, yielding a final product with high purity .
Key Steps in Synthesis:
The molecular structure of ipragliflozin L-proline can be described by its chemical formula . The compound features a complex arrangement that includes:
The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with sodium-glucose cotransporters. The structure has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Ipragliflozin L-proline participates in several chemical reactions primarily related to its synthesis and degradation:
These reactions are critical for optimizing yield and purity during the synthesis process.
Ipragliflozin exerts its pharmacological effects by selectively inhibiting the sodium-glucose cotransporter 2 protein located in the proximal tubules of the kidneys. This inhibition leads to decreased reabsorption of glucose back into the bloodstream, resulting in increased urinary glucose excretion (UGE). Consequently, this mechanism lowers blood glucose levels and aids in weight loss due to caloric loss through urine .
Ipragliflozin L-proline possesses several notable physical and chemical properties:
These properties are essential for its formulation as a pharmaceutical product.
Ipragliflozin L-proline is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications include:
Additionally, ongoing research is exploring its use in other metabolic disorders and conditions related to insulin resistance.
Ipragliflozin L-proline was developed through a strategic collaboration between Astellas Pharma and Kotobuki Pharmaceutical, culminating in its approval in Japan in 2014 under the brand name Suglat® [1] [9]. This compound represents a crystalline molecular complex where the active pharmaceutical ingredient (API) ipragliflozin – chemically designated as (1S)-1,5-anhydro-1-C-{3-[(1-benzothiophen-2-yl)methyl]-4-fluorophenyl}-D-glucitol – is co-formulated with the amino acid L-proline in a 1:1 stoichiometric ratio [1] [4]. The rational design centered on optimizing SGLT2 inhibitory potency while enhancing physicochemical properties. Ipragliflozin itself exhibits nanomolar-range inhibition of human SGLT2 (IC₅₀ = 7.38 nM) with 254-fold selectivity over SGLT1 (IC₅₀ = 1876 nM), a pharmacological profile crucial for minimizing gastrointestinal side effects associated with SGLT1 inhibition [2] [5]. The L-proline coformer was specifically selected to improve the crystalline stability and bioavailability of the intrinsically lipophilic ipragliflozin molecule. This cocrystal formation leverages hydrogen-bonding interactions between ipragliflozin's hydroxyl groups and proline's carboxylic acid/amine functionalities, creating a thermodynamically stable lattice structure that resists hydration-induced amorphization [4].
Table 1: Key Molecular Characteristics of Ipragliflozin L-Proline
Property | Specification |
---|---|
Chemical Formula (Ipragliflozin) | C₂₁H₂₁FO₅S |
Molecular Weight | 404.45 g/mol (ipragliflozin) |
Coformer Ratio | 1:1 (Ipragliflozin:L-Proline) |
SGLT2 Inhibition (IC₅₀) | 7.38 nM |
SGLT2/SGLT1 Selectivity | 254-fold |
Primary Metabolic Pathway | UGT-mediated glucuronidation (UGT2B7, UGT2B4, UGT1A8, UGT1A9) [1] |
Elimination Half-life | 14.97 ± 4.58 hours [9] |
The development trajectory of SGLT2 inhibitors originated with phlorizin, a natural O-glucoside isolated from apple tree bark in 1835 [10]. Although phlorizin demonstrated significant glycosuric effects in animal models, its clinical utility was limited by poor oral bioavailability, rapid β-glucosidase hydrolysis, and non-selective inhibition of both SGLT1 and SGLT2 [3] [10]. This prompted medicinal chemistry efforts to develop hydrolytically stable analogs, leading to the strategic replacement of the O-glycosidic linkage with a hydrolysis-resistant C-glycosidic bond. Ipragliflozin exemplifies this optimized C-aryl glucoside architecture, featuring a benzothiophene-containing aglycone linked via a carbon-carbon bond to the glucitol moiety [5] [9].
The structural evolution focused on three critical pharmacological parameters:
Synthetic routes to ipragliflozin highlight this chemical innovation. A 2023 stereoselective synthesis achieved 52% overall yield and >99.9% purity through:
Table 2: Structural Evolution from Phlorizin to Modern C-Glycoside Inhibitors
Compound | Glycosidic Linkage | Aglycone Moiety | SGLT2 Selectivity | Metabolic Stability |
---|---|---|---|---|
Phlorizin | O-Glycoside | Dihydrochalcone | Low (SGLT1/SGLT2 dual) | Poor (β-glucosidase sensitive) |
Early C-analogs | C-Glycoside | Simple alkyl/aryl | Moderate | Improved |
Ipragliflozin | C-Glycoside | 4-Fluoro-(benzothiophenylmethyl)phenyl | High (254-fold) | High (UGT metabolism) |
Ipragliflozin L-proline emerged as a therapeutic innovation addressing critical limitations of conventional antidiabetic agents through its unique insulin-independent mechanism. Unlike insulin secretagogues (e.g., sulfonylureas) or insulin sensitizers (e.g., thiazolidinediones), ipragliflozin lowers plasma glucose by selectively inhibiting renal glucose reabsorption, thereby increasing urinary glucose excretion (UGE) without requiring functional pancreatic β-cells [6] [10]. This mechanism proved particularly valuable for patients experiencing secondary failure to established therapies, where declining β-cell function compromises insulin-dependent drugs.
Clinical studies demonstrated ipragliflozin's multifaceted benefits beyond glycemic control:
These effects addressed three fundamental unmet needs:
Table 3: Clinical Effects of Ipragliflozin L-Proline on Metabolic Parameters
Parameter | Change (vs Baseline) | Duration | Mechanism | Source |
---|---|---|---|---|
HbA1c | -0.65% to -0.94% | 12-24 weeks | Urinary glucose excretion (UGE) | [1] [9] |
Body Weight | -0.66 kg to -1.24 kg | 12 weeks | Caloric loss via UGE (≈90g/24h) | [1] [9] |
Systolic Blood Pressure | -3.2 mmHg | 16 weeks | Osmotic diuresis/natriuresis | [1] |
Hepatic Triglycerides | -28% | 8 weeks | ↑PPARα, ↑CPT1A, ↓SREBP1c | [7] |
Fasting Plasma Glucose | -32.89 mg/dL | 24 weeks | Reduced renal threshold for glucose | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: